molecular formula C18H23NO2 B1264598 4-[Methyl-(phenylmethyl)amino]-1-phenylbutane-1,3-diol

4-[Methyl-(phenylmethyl)amino]-1-phenylbutane-1,3-diol

Cat. No. B1264598
M. Wt: 285.4 g/mol
InChI Key: VBJQDHGYODLBBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[methyl-(phenylmethyl)amino]-1-phenylbutane-1,3-diol is a member of benzenes and an organic amino compound.

Scientific Research Applications

Tetrazole-Containing Derivatives

Research on derivatives of amino and carboxy terminal groups like 4-amino-3-phenylbutanoic acid, closely related to the compound , has led to the preparation of tetrazole-containing derivatives. These derivatives show potential in various chemical applications due to their unique structural features (Putis, Shuvalova, & Ostrovskii, 2008).

Chiral Labetalol Metabolite Analysis

Studies have identified 3-amino-1-phenylbutane (APB), an oxidative N-dealkylated metabolite of the antihypertensive agent labetalol. This research is crucial in understanding the metabolic pathways and stereochemical aspects of drugs closely related to the mentioned compound (Changchit, Gal, & Zirrolli, 1991).

Nickel(II) and Copper(II) Complexes

The synthesis and characterization of nickel(II) and copper(II) complexes using Schiff base ligands derived from compounds like 1-phenylbutane-1,3-dione shed light on their structural and potential catalytic properties. This is relevant to the broader field of organometallic chemistry (Bhowmik, Drew, & Chattopadhyay, 2011).

Anti-Histaminic Activity

The synthesis and analysis of different isomers of 4-amino-1,2-diarylbutenes, derived from similar compounds, provide insights into the structural influences on their anti-histaminic properties. This research is significant for developing new antihistamine drugs (Casy & Parulkar, 1969).

Inhibitors of Gamma-Aminobutyric Acid Aminotransferase

Research on 4-amino-2-(substituted methyl)-2-butenoic acids, which are structurally related, has led to their use as substrates and potent inhibitors of gamma-aminobutyric acid aminotransferase (GABA-T). This study is pivotal in designing drugs targeting GABA-T for therapeutic applications (Silverman, Durkee, & Invergo, 1986).

Crystal Structures and Computational Studies

Crystal structures and computational studies of cathinones, including 2-methylamino-1-phenylbutan-1-one, provide valuable insights into the physicochemical properties and potential pharmaceutical applications of related compounds (Nycz, Małecki, Zawiazalec, & Paździorek, 2011).

Organotin(IV) Complexes as Anticancer Drugs

The synthesis and structural characterization of amino acetate functionalized Schiff base organotin(IV) complexes, derived from similar compounds, have been investigated for their potential as anticancer drugs. This research contributes to the development of new chemotherapeutic agents (Basu Baul, Basu, Vos, & Linden, 2009).

properties

Product Name

4-[Methyl-(phenylmethyl)amino]-1-phenylbutane-1,3-diol

Molecular Formula

C18H23NO2

Molecular Weight

285.4 g/mol

IUPAC Name

4-[benzyl(methyl)amino]-1-phenylbutane-1,3-diol

InChI

InChI=1S/C18H23NO2/c1-19(13-15-8-4-2-5-9-15)14-17(20)12-18(21)16-10-6-3-7-11-16/h2-11,17-18,20-21H,12-14H2,1H3

InChI Key

VBJQDHGYODLBBC-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)CC(CC(C2=CC=CC=C2)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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